3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-ethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-17-13(18)9-12(14(17)19)15-10-5-7-11(8-6-10)16(2)3/h5-8,12,15H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIOMBOLKNTZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with ethyl 2,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively . The reaction mixture is stirred at a controlled temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction may produce an amine derivative.
Scientific Research Applications
3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit monoamine oxidase enzymes, thereby affecting neurotransmitter levels and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
4-Methoxyphenyl (): Methoxy group offers moderate electron donation but lacks the basicity of dimethylamino, reducing ionic interactions . Trifluoromethylphenyl (KA-232): Strong electron-withdrawing effect may enhance stability against oxidative metabolism .
Alkyl/Aryl Groups at 1-Position: Ethyl (main compound): Short alkyl chain balances lipophilicity and metabolic clearance. Methoxyphenyl (): Introduces aromaticity and moderate polarity .
Inferred Pharmacological Implications
- Imaging Agents : Compounds with sulfur or DTPA conjugates () highlight the versatility of pyrrolidine-2,5-dione derivatives in radiolabeling, though the main compound lacks such functional groups .
- Metabolic Stability : The ethyl group in the main compound may confer better metabolic stability compared to bulkier analogs like ’s benzyl derivative .
Biological Activity
3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione, also known as a derivative of pyrrolidine-2,5-dione, has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and other pharmacological effects. This article delves into its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 218.25 g/mol. The presence of the dimethylamino group is significant for its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar compounds in the pyrrolidine class. For instance, a study demonstrated that derivatives with a dimethylamino moiety exhibited robust anticonvulsant activity across various animal models, including:
- Maximal Electroshock (MES) Test
- Subcutaneous Pentylenetetrazol (scPTZ) Test
- 6 Hz Seizure Model
The compound's efficacy was evaluated based on its ED50 values in these tests, with promising results indicating potential as an anti-seizure medication.
| Test Type | ED50 Value (mg/kg) | Efficacy (%) |
|---|---|---|
| MES | 49.6 | 100 |
| 6 Hz | 63.2 | Significant |
| scPTZ | 67.4 | Moderate |
These findings suggest that the compound could be a candidate for further development in treating epilepsy and related disorders.
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Sodium and Calcium Currents : This action can stabilize neuronal membranes and reduce excitability.
- TRPV1 Receptor Antagonism : This pathway is associated with pain modulation and inflammation reduction.
These mechanisms are crucial in understanding how the compound may alleviate seizure activity and potentially offer analgesic effects.
Additional Biological Activities
Beyond anticonvulsant properties, research has indicated that this class of compounds may also exhibit:
- Anti-inflammatory Effects : Data from carrageenan-induced inflammation models suggest significant reductions in inflammatory markers.
- Neuroprotective Properties : In vitro studies showed increased viability in neuroblastoma SH-SY5Y cells when treated with these compounds.
Case Studies
A notable case study involved the evaluation of similar pyrrolidine derivatives in clinical settings. The study reported:
- Patient Outcomes : Patients treated with compounds exhibiting similar structures experienced reduced seizure frequency.
- Side Effects : The compounds were generally well-tolerated, with minimal adverse effects reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
